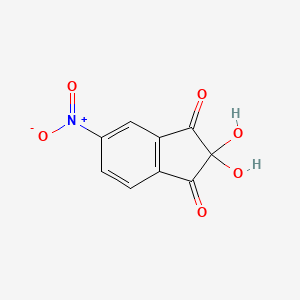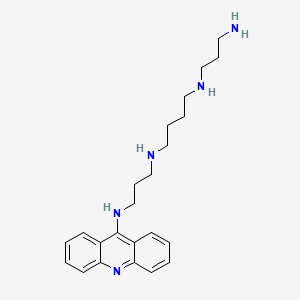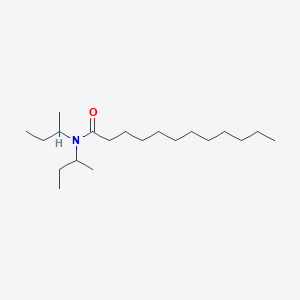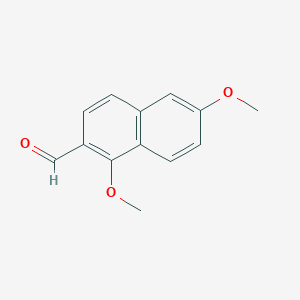
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine, methoxy, and nitro functional groups attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 9-methoxyanthracene followed by chlorination and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the nitro and chloro groups, resulting in different reactivity and applications.
5-Nitroanthracene-1,4-dione: Similar structure but without the methoxy and chloro groups.
10-Chloroanthracene-1,4-dione: Lacks the methoxy and nitro groups.
Uniqueness
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it suitable for specialized applications in organic electronics and as a building block for more complex molecules .
Eigenschaften
CAS-Nummer |
104901-20-4 |
|---|---|
Molekularformel |
C15H8ClNO5 |
Molekulargewicht |
317.68 g/mol |
IUPAC-Name |
10-chloro-9-methoxy-5-nitroanthracene-1,4-dione |
InChI |
InChI=1S/C15H8ClNO5/c1-22-15-7-3-2-4-8(17(20)21)11(7)14(16)12-9(18)5-6-10(19)13(12)15/h2-6H,1H3 |
InChI-Schlüssel |
RCJYSIVMIUAIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C3=C1C=CC=C3[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
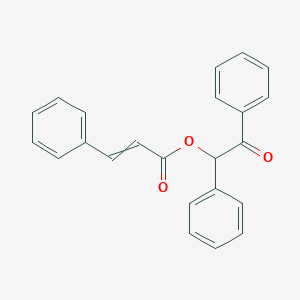
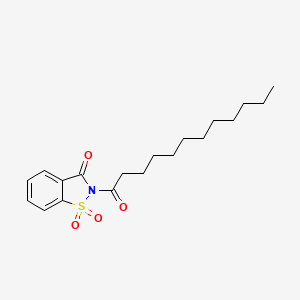
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
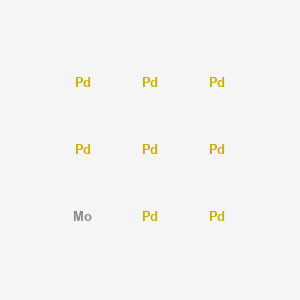
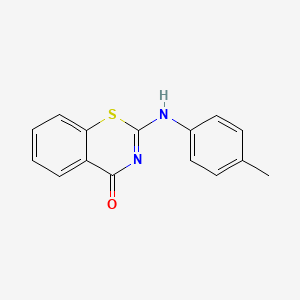
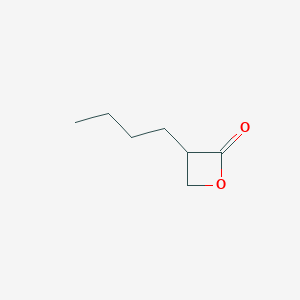

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
